molecular formula H2SO4.O3S<br>H2S2O7<br>H2O7S2 B1195825 Disulfuric acid CAS No. 7783-05-3

Disulfuric acid

Cat. No.: B1195825
CAS No.: 7783-05-3
M. Wt: 178.15 g/mol
InChI Key: VFNGKCDDZUSWLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disulfuric acid is a sulfur oxoacid.

Properties

CAS No.

7783-05-3

Molecular Formula

H2SO4.O3S
H2S2O7
H2O7S2

Molecular Weight

178.15 g/mol

IUPAC Name

sulfo hydrogen sulfate

InChI

InChI=1S/H2O7S2/c1-8(2,3)7-9(4,5)6/h(H,1,2,3)(H,4,5,6)

InChI Key

VFNGKCDDZUSWLR-UHFFFAOYSA-N

SMILES

OS(=O)(=O)OS(=O)(=O)O

Canonical SMILES

OS(=O)(=O)OS(=O)(=O)O

density

Relative density (water = 1): 1.9

7783-05-3
8014-95-7

physical_description

COLOURLESS-TO-BROWN FUMING VISCOUS OILY HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR.

Pictograms

Corrosive; Irritant

Related CAS

13870-29-6 (di-hydrochloride salt)
7790-62-7 (di-potassium salt)

solubility

Solubility in water: miscible, reaction

Synonyms

pyrosulfuric acid
pyrosulfuric acid, diammonium salt
pyrosulfuric acid, dipotassium salt
pyrosulfuric acid, disodium salt
pyrosulfuric acid, potassium salt
sodium pyrosulfate

vapor_density

Relative vapor density (air = 1): 3-3.3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium cellulose sulfate (SCS) is a long known, water-soluble polymer of the sulfuric acid half ester of cellulose. SCS is formed by the esterification of the hydroxyl groups of the cellulose with a sulfating agent, e.g. sulfuric acid anhydride, sulfuric acid or their derivatives followed by the conversion of the acidified half ester into a neutral sodium salt.
Name
Sodium cellulose sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
cellulose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Disulfuric acid
Reactant of Route 2
Disulfuric acid
Reactant of Route 3
Disulfuric acid
Reactant of Route 4
Disulfuric acid
Reactant of Route 5
Disulfuric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.